molecular formula C12H9N3O B6178858 4-amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile CAS No. 2624141-80-4

4-amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B6178858
CAS No.: 2624141-80-4
M. Wt: 211.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the dihydropyridine family This compound is characterized by its unique structure, which includes an amino group, a carbonitrile group, and a phenyl group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile typically involves multicomponent reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine derivatives, amine derivatives, and various substituted dihydropyridine compounds .

Scientific Research Applications

4-amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity

Properties

CAS No.

2624141-80-4

Molecular Formula

C12H9N3O

Molecular Weight

211.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.